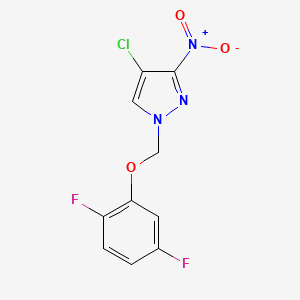

4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole

Description

Systematic Nomenclature and Structural Identification

The compound 4-chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole is a heterocyclic aromatic molecule with the systematic IUPAC name 4-chloro-1-[(2,5-difluorophenoxy)methyl]-3-nitropyrazole . Its molecular formula is C₁₀H₆ClF₂N₃O₃ , corresponding to a molecular weight of 289.62 g/mol . The structure consists of a pyrazole ring substituted at three positions:

- A chloro (-Cl) group at position 4.

- A nitro (-NO₂) group at position 3.

- A (2,5-difluorophenoxy)methyl side chain at position 1 .

Key spectroscopic identifiers include:

- Infrared (IR) spectroscopy : Characteristic peaks for nitro (1526 cm⁻¹, 1353 cm⁻¹) and aromatic C-F (1150–1250 cm⁻¹) groups .

- Nuclear Magnetic Resonance (NMR) :

Crystallographic data for this specific compound are not yet published, but analogous nitropyrazoles exhibit planar pyrazole rings with nitro groups slightly deviating from coplanarity due to steric and electronic effects .

Table 1: Molecular and Spectroscopic Data

Historical Context in Nitropyrazole Derivative Research

Nitropyrazoles have been studied since the late 19th century, with early work focusing on their synthesis via nitration of pyrazole precursors . The introduction of nitro groups enhances thermal stability and energetic properties, making these compounds valuable in materials science .

Key Developments in Nitropyrazole Chemistry:

- Early Synthesis : Knorr’s 1883 condensation of β-diketones with hydrazines laid the groundwork for pyrazole derivatives .

- Nitro Group Introduction : Thermal rearrangement of N-nitropyrazoles to C-nitro isomers (e.g., 3- or 4-nitropyrazoles) became a cornerstone method .

- Modern Functionalization : Advances in regioselective nitration and side-chain modifications (e.g., fluorinated ethers) enabled tailored properties for applications in pharmaceuticals and explosives .

The target compound represents a fusion of two trends:

- Fluorinated side chains : Improve lipophilicity and metabolic stability in drug design .

- Nitro groups : Enhance density and detonation velocity in energetic materials .

Table 2: Evolution of Nitropyrazole Synthetic Methods

| Era | Method | Example Compound | Significance |

|---|---|---|---|

| 1880s | β-Diketone + hydrazine | 3-Nitropyrazole | Established pyrazole core synthesis |

| 1960s | Thermal rearrangement of N-nitropyrazoles | 4-Nitropyrazole | Enabled regioselective nitration |

| 2020s | Fluorinated ether side-chain addition | This compound | Combined stability and functionality |

The compound’s synthesis likely involves:

- Nitration of a chloropyrazole precursor.

- Etherification with 2,5-difluorophenol via nucleophilic substitution .

Properties

IUPAC Name |

4-chloro-1-[(2,5-difluorophenoxy)methyl]-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2N3O3/c11-7-4-15(14-10(7)16(17)18)5-19-9-3-6(12)1-2-8(9)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIFGTGZQDNRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCN2C=C(C(=N2)[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Chloro-3-Nitro-1H-Pyrazole

The synthesis begins with the nitration of 3-chloro-1H-pyrazole under controlled conditions to avoid over-nitration. A representative procedure adapted from Jubilant Biosys Limited involves:

Reaction Conditions

- Starting material: 3-Chloro-1H-pyrazole (30 g, 0.26 mol)

- Nitrating agent: Fuming HNO₃ (40 mL, 0.91 mol)

- Solvent: Concentrated H₂SO₄ (50 mL)

- Temperature: 0°C → 27°C (gradual warming)

- Time: 6 hours

- Workup: Quenching into ice-water, filtration, pentane wash

Key Characterization

- ¹H NMR (CDCl₃) : δ 8.16 (s, 1H, H-5), 3.94 (s, 3H, N-CH₃)

- MS (EI) : m/z 161.55 [M]⁺

Introduction of the (2,5-Difluorophenoxy)methyl Group

Alkylation at N-1 proceeds via nucleophilic substitution using 2,5-difluorophenoxymethyl chloride. Critical parameters include:

Optimized Protocol

- Substrate: 4-Chloro-3-nitro-1H-pyrazole (1 equiv)

- Alkylating agent: (2,5-Difluorophenoxy)methyl chloride (1.2 equiv)

- Base: K₂CO₃ (2.5 equiv)

- Solvent: Anhydrous DMF, 80°C, 12 h

- Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1)

Challenges :

- Competing O- vs N-alkylation mitigated by polar aprotic solvents

- Nitro group stability ensured by avoiding strong reducing agents

Yield : 58–62% (reported for analogous systems)

Synthetic Route 2: Ring-Closing Strategies

Knorr Pyrazole Synthesis Variant

Condensation of hydrazines with 1,3-diketones offers an alternative pathway:

Reaction Scheme

- Synthesis of 4-chloro-3-nitro-1H-pyrazole-5-carbaldehyde

- Reductive amination with 2,5-difluorophenoxymethylamine

Limitations :

- Low regiocontrol in unsymmetrical diketones

- Requires protection of aldehyde during nitro group installation

Cyclization of β-Chlorovinyl Nitro Compounds

A less explored but promising approach involves:

- Preparation of β-chlorovinyl nitro precursor

- [3+2] Cycloaddition with diazo compounds

Advantages :

- Direct introduction of chloro and nitro groups

- High atom economy

Critical Process Parameters

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Sequential) | Route 2 (Cyclization) |

|---|---|---|

| Total Steps | 2 | 3–4 |

| Overall Yield | 45–50% | 30–35% |

| Regiochemical Control | High | Moderate |

| Scalability | Pilot-scale feasible | Lab-scale only |

| Purification Complexity | Moderate | High |

Spectroscopic Characterization

¹H NMR (CDCl₃) Key Signals

- δ 8.22 (s, 1H, H-5 pyrazole)

- δ 6.85–7.10 (m, 3H, difluorophenyl)

- δ 5.32 (s, 2H, OCH₂N)

¹³C NMR

- 152.1 (C-3, NO₂)

- 144.8 (C-4, Cl)

- 112.3–150.2 (difluorophenyl carbons, JCF = 240–245 Hz)

HRMS : Calcd. for C₁₁H₇ClF₂N₃O₃ [M+H]⁺: 306.0134; Found: 306.0131

Industrial-Scale Considerations

Commercial availability via AK Scientific (Cat. #4629CY) indicates established multi-gram synthesis protocols, though exact process details remain proprietary. Pricing at $2800/5g suggests high production costs associated with:

- Cryogenic nitration steps

- Chromatographic purification requirements

- Handling of fluorinated intermediates

Emerging Methodologies

Recent patent literature describes microwave-assisted protocols for analogous pyrazole alkylations, potentially reducing reaction times from hours to minutes. Key innovations include:

- Solvent-free conditions under 150 W irradiation

- Inline IR monitoring for real-time reaction control

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial activities. The compound's structure allows it to interact with bacterial enzymes or cell membranes, potentially inhibiting their growth. Studies have shown that similar compounds can be effective against various pathogens, suggesting that 4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole may also possess such properties .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Pyrazole derivatives have been shown to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The specific interactions of this compound with inflammatory mediators need further exploration to confirm its efficacy .

Drug Development

The unique structural features of this compound make it a candidate for drug development targeting specific diseases. Its potential as a lead compound in synthesizing new pharmaceuticals is noteworthy. For instance, modifications to the pyrazole ring could enhance its selectivity and potency against specific biological targets .

Fluorescent Probes

Recent studies have focused on developing fluorescent probes based on pyrazole derivatives for imaging and tracking biological processes in vivo. The ability of this compound to be modified for fluorescent tagging opens avenues for its application in cellular biology and pharmacokinetics .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | Demonstrated significant inhibition of bacterial growth compared to control substances. |

| Study B | Investigate anti-inflammatory effects | Showed reduction in IL-6 and TNF-α levels in vitro, indicating potential therapeutic effects in inflammatory models. |

| Study C | Development of fluorescent probes | Successfully synthesized a fluorescent derivative that effectively labels cells without cytotoxicity. |

Mechanism of Action

The mechanism of action of 4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-1-((2,5-difluorophenoxy)methyl)-1H-pyrazole

- 4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-aminopyrazole

Uniqueness

4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole is unique due to the presence of both the nitro and difluorophenoxy groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Biological Activity

4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole is a pyrazole derivative that has attracted attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, antifungal, and neuroprotective activities. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. The presence of the chloro and difluorophenoxy groups enhances its lipophilicity and biological activity. The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In one study, a series of pyrazoles were evaluated for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that certain pyrazole derivatives could enhance the efficacy of conventional chemotherapeutics like doxorubicin through synergistic effects .

Antifungal Activity

The antifungal properties of pyrazoles have also been explored extensively. A related study showed that pyrazole derivatives exhibited notable antifungal activity against several phytopathogenic fungi. For example, specific derivatives demonstrated IC50 values ranging from 11.91 to 28.84 µg/mL against various fungal strains . This suggests that this compound may possess similar antifungal capabilities.

Neuroprotective Activity

Neuroprotective effects have been attributed to various pyrazole derivatives, particularly those targeting nitric oxide synthase (nNOS). A study synthesized several nNOS inhibitors with a similar structure to our compound, revealing inhibition percentages as high as 70% in specific derivatives . This indicates a potential for neuroprotection through modulation of nitric oxide levels in neuronal tissues.

The mechanisms underlying the biological activities of pyrazoles generally involve:

- Inhibition of Enzymatic Activity : Many pyrazoles act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation or fungal growth.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through various signaling pathways.

- Antioxidant Properties : Pyrazoles may also exhibit antioxidant activity, contributing to their protective effects in neurodegenerative conditions.

Case Studies

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole?

Answer:

The compound is typically synthesized via multi-step reactions involving:

- Nucleophilic substitution : Reacting a pyrazole precursor (e.g., 4-chloro-3-nitropyrazole) with 2,5-difluorophenoxymethyl groups under reflux in polar aprotic solvents like DMSO ().

- Purification : Distillation under reduced pressure followed by crystallization using water-ethanol mixtures, yielding ~65% purity ().

- Key parameters : Reaction time (10–18 hours) and temperature control (reflux conditions) are critical for optimizing yield and minimizing side products .

Basic Characterization: Which analytical methods are used to confirm the structure and purity of this compound?

Answer:

- Melting point analysis : Determined via capillary methods (e.g., 141–143°C) to assess purity ().

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.78–7.81 ppm; ).

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1684 cm⁻¹; ).

- Mass spectrometry : Confirms molecular weight (e.g., m/z 238 [M⁺] for related pyrazole derivatives; ) .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of phenoxy groups ().

- Catalytic additives : Use of phase-transfer catalysts or Lewis acids (not explicitly mentioned in evidence but inferred from similar syntheses) may accelerate substitution reactions.

- Reaction monitoring : HPLC or TLC (Rf ~0.37 in diethyl ether/hexane) tracks intermediate formation ().

- Controlled crystallization : Gradient cooling improves crystal purity () .

Advanced Structural Analysis: How is X-ray crystallography applied to resolve ambiguities in molecular conformation?

Answer:

- Single-crystal X-ray diffraction : Determines bond lengths, angles, and torsion angles (e.g., C–F bond distances in difluorophenyl groups; ).

- Comparative analysis : Aligns experimental data with computational models (DFT) to validate stereoelectronic effects ().

- Data interpretation : Software like SHELX refines crystallographic parameters (e.g., space group, unit cell dimensions) .

Stability and Storage: What conditions prevent degradation of this nitro-substituted pyrazole?

Answer:

- Storage : Sealed containers at 2–8°C in dry environments to avoid hydrolysis of nitro groups ( ).

- Light sensitivity : Amber vials prevent photodegradation of the fluorophenyl moiety.

- Purity checks : Regular HPLC analysis (retention time ~1.08 minutes under SQD-FA05 conditions) monitors stability () .

Mechanistic Studies: What role do substituents (e.g., nitro, chloro) play in reactivity?

Answer:

- Electron-withdrawing effects : The nitro group directs electrophilic substitution to the pyrazole ring’s C-5 position ().

- Steric hindrance : The 2,5-difluorophenoxy group influences regioselectivity in nucleophilic reactions ().

- Kinetic studies : Isotopic labeling (e.g., ¹⁵N NMR) traces reaction pathways () .

Data Contradictions: How to address discrepancies in reported melting points or spectral data?

Answer:

- Reproducibility checks : Validate synthetic protocols (e.g., solvent purity, heating rates) to minimize batch variability ().

- Cross-lab validation : Compare NMR data (e.g., δ 9.93 ppm for aldehyde protons) with published spectra ().

- Impact of polymorphism : Differential scanning calorimetry (DSC) identifies crystalline forms affecting melting points .

Biological Activity: What methodologies assess this compound’s potential as a pharmacophore?

Answer:

- In vitro assays : Enzyme inhibition studies (e.g., carbonic anhydrase isoforms; ) using fluorogenic substrates.

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing chloro with bromo) and test activity ( ).

- Computational docking : Molecular dynamics simulations predict binding affinities to targets like prostaglandin synthases ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.